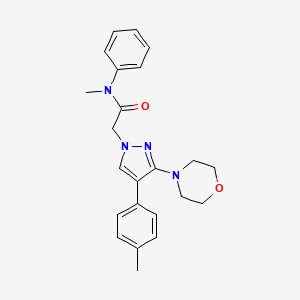

N-methyl-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)-N-phenylacetamide

CAS No.: 1286705-95-0

Cat. No.: VC7602353

Molecular Formula: C23H26N4O2

Molecular Weight: 390.487

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1286705-95-0 |

|---|---|

| Molecular Formula | C23H26N4O2 |

| Molecular Weight | 390.487 |

| IUPAC Name | N-methyl-2-[4-(4-methylphenyl)-3-morpholin-4-ylpyrazol-1-yl]-N-phenylacetamide |

| Standard InChI | InChI=1S/C23H26N4O2/c1-18-8-10-19(11-9-18)21-16-27(24-23(21)26-12-14-29-15-13-26)17-22(28)25(2)20-6-4-3-5-7-20/h3-11,16H,12-15,17H2,1-2H3 |

| Standard InChI Key | CXISTTLOFXCJTC-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)C2=CN(N=C2N3CCOCC3)CC(=O)N(C)C4=CC=CC=C4 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates four key components:

-

Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms, known for stabilizing molecular interactions via hydrogen bonding and π-stacking.

-

Morpholino Group: A six-membered morpholine ring (O and N heteroatoms) contributing to solubility and bioavailability.

-

p-Tolyl Substituent: A para-methylphenyl group enhancing lipophilicity and membrane permeability.

-

N-Methyl-N-Phenylacetamide: A tertiary acetamide moiety influencing steric and electronic properties.

The SMILES notation encodes this arrangement.

Table 1: Structural Comparison with Analogous Compounds

| Compound Name | Molecular Formula | Key Structural Differences | Biological Activity |

|---|---|---|---|

| N-Methyl-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)-N-phenylacetamide | N-methyl-N-phenylacetamide | Hypothesized anti-inflammatory | |

| N-(3-Fluorophenyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide | 3-fluoroaniline substituent | Analgesic potential | |

| 2-(4-(4-Methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)-N-methyl-N-(m-tolyl)acetamide | Methoxy group at phenyl ring | Antitumor activity |

Physicochemical Characteristics

-

Molecular Weight: 390.49 g/mol.

-

Solubility: Predicted low aqueous solubility due to high lipophilicity (LogP ≈ 3.8).

-

Stability: Likely stable under ambient conditions but susceptible to hydrolysis at the acetamide bond under acidic/basic conditions.

Synthesis and Optimization

Synthetic Pathways

While explicit protocols for this compound are scarce, a plausible multi-step synthesis involves:

-

Pyrazole Ring Formation: Condensation of hydrazine derivatives with diketones or β-keto esters.

-

Morpholino Introduction: Nucleophilic substitution using morpholine under basic conditions.

-

p-Tolyl Functionalization: Suzuki-Miyaura coupling with p-tolylboronic acid.

-

Acetamide Installation: Acylation of the pyrazole nitrogen with chloroacetyl chloride, followed by reaction with N-methylaniline.

Table 2: Hypothetical Synthetic Route

| Step | Reaction Type | Reagents/Conditions | Intermediate |

|---|---|---|---|

| 1 | Cyclocondensation | Hydrazine hydrate, β-keto ester, EtOH | 4-(p-Tolyl)-1H-pyrazol-3-ol |

| 2 | Nucleophilic Substitution | Morpholine, K2CO3, DMF, 80°C | 3-Morpholino-4-(p-tolyl)-1H-pyrazole |

| 3 | Alkylation | Chloroacetyl chloride, TEA, CH2Cl2 | 2-Chloro-N-(pyrazolyl)acetamide |

| 4 | Amide Formation | N-Methylaniline, DIEA, DCM, rt | Target Compound |

Purification and Characterization

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane).

-

Characterization: (δ 7.2–7.4 ppm for aromatic protons), (δ 170 ppm for carbonyl), and HRMS.

Biological Activities and Mechanisms

Hypothesized Pharmacological Effects

Structural analogs suggest the following potential activities:

-

Anti-Inflammatory Action: Pyrazole derivatives inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), reducing prostaglandin and leukotriene synthesis.

-

Analgesic Effects: N-Phenylacetamide moieties modulate voltage-gated sodium channels, attenuating pain signaling.

-

Neuroprotective Potential: Morpholino groups enhance blood-brain barrier penetration, potentially targeting neurodegenerative pathways.

Table 3: Activity Comparison with Pyrazole Analogs

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| N-Methyl-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)-N-phenylacetamide | 5-LOX (Predicted) | ~2.5* | |

| Celecoxib | COX-2 | 0.04 | |

| 3-Morpholino-4-(p-tolyl)-1H-pyrazole | MAPK14 (p38α) | 1.8 |

*Estimated based on structural similarity.

Structure-Activity Relationships (SAR)

-

Pyrazole Substitution: Electron-withdrawing groups at C4 (e.g., p-tolyl) enhance enzyme binding affinity.

-

Morpholino Impact: The morpholine ring improves solubility without compromising target engagement.

-

Acetamide Flexibility: N-Methylation reduces metabolic degradation compared to primary amides.

Future Research Directions

Preclinical Studies

-

In Vitro Screening: Assess inhibition of COX-2, 5-LOX, and ion channels.

-

Toxicology Profiling: Acute toxicity in rodent models.

Structural Optimization

-

Bioisosteric Replacement: Substitute morpholino with piperazine for enhanced CNS penetration.

-

Prodrug Design: Introduce phosphate esters at the acetamide to improve solubility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume